Oral In Vivo Efficacy in Dyslipidemia Model: DGAT1 Inhibition Benchmark
Derivatives based on the 2-aminooxazole-5-carboxamide scaffold were identified as potent DGAT1 inhibitors through a scaffold hopping strategy [1]. Further optimization of this series led to compounds with oral in vivo efficacy in a mouse postprandial triglyceridemia (PPTG) assay [1]. This demonstrates that the 2-aminooxazole core is not merely an in vitro tool but possesses drug-like properties suitable for oral administration, a critical differentiator from many in-class heterocyclic building blocks that lack in vivo validation.
| Evidence Dimension | Oral in vivo efficacy (dyslipidemia model) |
|---|---|
| Target Compound Data | Lead series demonstrated oral in vivo efficacy |
| Comparator Or Baseline | Baseline: Scaffold-hopping precursor series; no comparator data provided for specific compounds |
| Quantified Difference | Qualitative endpoint: oral efficacy achieved in PPTG assay |
| Conditions | Mouse postprandial triglyceridemia (PPTG) assay |
Why This Matters
Validates the scaffold's translational potential beyond simple in vitro assays, reducing risk for programs requiring oral bioavailability.
- [1] Kim HM, Smith MD, Kim JH, Caplen MA, Chan TY, McKittrick BA, Cook JA, van Heek M, Lachowicz J. Identification of 2-aminooxazole amides as acyl-CoA: diacylglycerol acyltransferase 1 (DGAT1) inhibitors through scaffold hopping strategy. Bioorg Med Chem Lett. 2013 Dec 1;23(23):6410-4. View Source
